molecular formula C20H25NO2 B3193779 (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate CAS No. 752174-62-2

(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate

Cat. No. B3193779
CAS RN: 752174-62-2
M. Wt: 311.4 g/mol
InChI Key: OKDSPZRSANXDRL-BEFAXECRSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other observable properties .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together . It can be determined using various spectroscopic methods and computational modeling.


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other substances .

Scientific Research Applications

Radiosynthesis and Autoradiography

The novel O-[11C]methylated derivatives of the neprilysin inhibitor sacubitril, which include (2R,4S)-ethyl 5-([biphenyl]-4-yl)-4-(4-[11C]methoxy-4-oxobutanamido)-2-methylpentanoate, have been evaluated for their potential as PET imaging tracers. These derivatives help investigate the binding of neprilysin, which plays a crucial role in various physiological processes, including blood pressure regulation and fluid balance. The research also explores the impact of labeling esterification on neprilysin binding (Teyssier et al., 2021).

Drug Metabolism Studies

In the field of drug metabolism, this compound is significant. The study of LY451395, a biaryl-bis-sulfonamide and potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, involves the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites. These metabolites are essential for structural characterization and understanding the pharmacokinetics and pharmacodynamics of drugs (Zmijewski et al., 2006).

Synthesis of Orthogonally Protected Amino Acids

The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, useful for the syntheses of edeine analogs, utilizes derivatives of this compound. This research contributes to the development of new amino acids and peptides, which are fundamental to various biochemical processes and therapeutic applications (Czajgucki et al., 2003).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to exert its effects .

Safety and Hazards

This includes information on the toxicity of the compound, precautions to be taken while handling it, first aid measures, and proper disposal methods .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas that need further investigation .

properties

IUPAC Name

ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3/t15-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDSPZRSANXDRL-BEFAXECRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
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(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
Reactant of Route 6
(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate

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